N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide
Overview
Description
N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.37 g/mol
Preparation Methods
The synthesis of N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of 7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-indene with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide can be compared with other similar compounds, such as:
N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)-N’-(3,4-dichlorophenyl)thiourea: This compound has similar structural features but contains a thiourea group instead of an acetamide group.
N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)-N’-(3-(methylthio)phenyl)thiourea: Another structurally related compound with a thiourea group and a methylthio substituent.
These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(7-amino-1,1,3,3,6-pentamethyl-2H-inden-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-9-12(18-10(2)19)7-11-13(14(9)17)16(5,6)8-15(11,3)4/h7H,8,17H2,1-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEPBXIHHOPNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1N)C(CC2(C)C)(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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